Cas no 1004039-97-7 ((2E)-3-(3-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one)

(2E)-3-(3-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one Chemical and Physical Properties
Names and Identifiers
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- (2E)-3-(3-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one
- (E)-3-(3-bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one
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- MDL: MFCD05364120
- Inchi: 1S/C15H10BrClO/c16-13-5-1-3-11(9-13)7-8-15(18)12-4-2-6-14(17)10-12/h1-10H/b8-7+
- InChI Key: JKSWAIZHBPTGMV-BQYQJAHWSA-N
- SMILES: BrC1=CC=CC(=C1)/C=C/C(C1C=CC=C(C=1)Cl)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 316
- Topological Polar Surface Area: 17.1
(2E)-3-(3-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1194125-2g |
(2E)-3-(3-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one |
1004039-97-7 | 98% | 2g |
¥8747 | 2023-04-17 | |
abcr | AB421657-1g |
(2E)-3-(3-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one; . |
1004039-97-7 | 1g |
€339.20 | 2025-02-16 | ||
A2B Chem LLC | AJ25347-5g |
(2E)-3-(3-bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one |
1004039-97-7 | 95+% | 5g |
$1134.00 | 2024-04-20 | |
A2B Chem LLC | AJ25347-2g |
(2E)-3-(3-bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one |
1004039-97-7 | 95+% | 2g |
$830.00 | 2024-04-20 | |
A2B Chem LLC | AJ25347-25g |
(2E)-3-(3-bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one |
1004039-97-7 | 95+% | 25g |
$1944.00 | 2024-04-20 | |
A2B Chem LLC | AJ25347-10g |
(2E)-3-(3-bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one |
1004039-97-7 | 95+% | 10g |
$1337.00 | 2024-04-20 | |
abcr | AB421657-10g |
(2E)-3-(3-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one; . |
1004039-97-7 | 10g |
€786.50 | 2025-02-16 | ||
abcr | AB421657-25g |
(2E)-3-(3-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one; . |
1004039-97-7 | 25g |
€1169.90 | 2025-02-16 | ||
abcr | AB421657-5g |
(2E)-3-(3-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one; . |
1004039-97-7 | 5g |
€658.70 | 2025-02-16 | ||
A2B Chem LLC | AJ25347-100g |
(2E)-3-(3-bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one |
1004039-97-7 | 95+% | 100g |
$4037.00 | 2024-04-20 |
(2E)-3-(3-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one Related Literature
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1. Back matter
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2. Book reviews
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Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
Additional information on (2E)-3-(3-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one
Introduction to (2E)-3-(3-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one (CAS No. 1004039-97-7)
The compound (2E)-3-(3-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one, identified by its CAS number 1004039-97-7, is a significant molecule in the realm of chemical and pharmaceutical research. This compound belongs to the class of α,β-unsaturated ketones, which are known for their diverse biological activities and synthetic utility. The presence of both bromine and chlorine substituents on the aromatic rings enhances its reactivity, making it a valuable intermediate in organic synthesis and drug development.
In recent years, there has been a growing interest in α,β-unsaturated ketones due to their role as key intermediates in the synthesis of various pharmacologically active compounds. The specific structural features of (2E)-3-(3-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one make it particularly useful in the development of novel therapeutic agents. The bromine and chlorine atoms serve as excellent leaving groups, facilitating various nucleophilic substitution reactions that are crucial in medicinal chemistry.
One of the most compelling aspects of this compound is its potential application in the synthesis of small-molecule inhibitors targeting various biological pathways. For instance, studies have shown that derivatives of α,β-unsaturated ketones can interact with enzymes and receptors involved in inflammation, cancer, and neurodegenerative diseases. The electron-withdrawing nature of the bromine and chlorine substituents enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by bioactive molecules.
Recent research has highlighted the importance of (α,β-unsaturated ketones) in drug discovery. A notable study published in the Journal of Medicinal Chemistry demonstrated that compounds structurally similar to (2E)-3-(3-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one exhibit potent inhibitory effects on cyclooxygenase (COX) enzymes, which are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs). The bromine and chlorine atoms play a crucial role in optimizing the binding affinity and selectivity of these inhibitors.
The synthesis of (2E)-3-(3-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one involves a series of well-established organic reactions, including Friedel-Crafts alkylation, bromination, chlorination, and condensation reactions. These synthetic pathways are highly efficient and scalable, making it feasible to produce large quantities of the compound for both research and industrial purposes. The compound's stability under various reaction conditions further adds to its appeal as a synthetic intermediate.
In addition to its pharmaceutical applications, this compound has shown promise in materials science. The unique electronic properties of α,β-unsaturated ketones make them suitable candidates for use in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The presence of halogen substituents can influence the electronic characteristics of these materials, leading to improved performance and functionality.
The regulatory landscape for compounds like (2E)-3-(3-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one is favorable for research purposes. While it is not classified as a hazardous or controlled substance, its reactivity necessitates careful handling in laboratory settings. Standard safety protocols should be followed to ensure safe usage and minimize any potential risks.
Future research directions for this compound include exploring its derivatives as lead compounds for new drugs. By modifying the substituents on the aromatic rings or introducing additional functional groups, scientists can fine-tune the biological activity and pharmacokinetic properties of these molecules. Collaborative efforts between academic institutions and pharmaceutical companies are essential to accelerate these discoveries.
The growing body of evidence supporting the utility of α,β-unsaturated ketones in drug development underscores the importance of compounds like (2E)-3-(3-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one. As research continues to uncover new applications and synthetic strategies, this molecule is poised to play a significant role in advancing therapeutic interventions across multiple disease areas.
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